1,2,2,3-Tetrabromopropane

Flame retardant stoichiometry Bromine loading Halogen mass fraction

1,2,2,3-Tetrabromopropane (C₃H₄Br₄; MW 359.68 g/mol) is a tetra-brominated propane isomer in which four hydrogen atoms of the propane backbone are replaced by bromine atoms in an asymmetric 1,2,2,3-substitution pattern. It belongs to the class of short-chain halogenated alkanes that serve as brominated flame retardants (BFRs) and heavy-liquid reagents.

Molecular Formula C3H4Br4
Molecular Weight 359.68 g/mol
CAS No. 54268-02-9
Cat. No. B6355371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,3-Tetrabromopropane
CAS54268-02-9
Molecular FormulaC3H4Br4
Molecular Weight359.68 g/mol
Structural Identifiers
SMILESC(C(CBr)(Br)Br)Br
InChIInChI=1S/C3H4Br4/c4-1-3(6,7)2-5/h1-2H2
InChIKeySNLFZAHVOKOBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,2,3-Tetrabromopropane (CAS 54268-02-9) – Identity and Class Positioning for Scientific Procurement


1,2,2,3-Tetrabromopropane (C₃H₄Br₄; MW 359.68 g/mol) is a tetra-brominated propane isomer in which four hydrogen atoms of the propane backbone are replaced by bromine atoms in an asymmetric 1,2,2,3-substitution pattern [1][2]. It belongs to the class of short-chain halogenated alkanes that serve as brominated flame retardants (BFRs) and heavy-liquid reagents. The compound is a dense liquid (density ≈2.749 g/cm³) with a boiling point of approximately 268 °C at 760 mmHg, a flash point of ~115 °C, and an enthalpy of vaporization (ΔvapH) of 57.7 kJ/mol at 433 K [3]. Its most direct structural isomers include 1,1,2,2-tetrabromopropane, while functional analogs with lower bromine loading comprise 1,2,3-tribromopropane and 1,2-dibromopropane; the chlorine analog 1,2,2,3-tetrachloropropane provides a halogen-class reference [4][5][6].

Why 1,2,2,3-Tetrabromopropane Cannot Be Freely Substituted by Other Brominated Propanes or Halogen Analogs


Although all C₃ brominated alkanes share a propane backbone, the number and positional arrangement of bromine atoms fundamentally alter density, volatility, thermal stability, and halogen content—each of which governs performance in density-dependent separation media, flame-retardant formulations, and vapor-phase reactivity studies . Substituting 1,2,2,3-tetrabromopropane with the lower-density, lower-boiling 1,2,3-tribromopropane (density 2.40 g/cm³, bp 220 °C) or with the chlorine-based isomer 1,2,2,3-tetrachloropropane (density ~1.5 g/cm³, bp ~176 °C) would shift the bromine mass fraction by 3–10 absolute percentage points and alter phase-change energetics by ≥7 kJ/mol, directly undermining formulation stoichiometry and thermal processing windows [1][2]. Because no two analogs deliver the same combination of high density (>2.7 g/cm³), high bromine loading (~89 wt%), and moderate volatility, generic interchange without quantitative re-optimization leads to underperformance or outright failure in research and industrial applications.

Quantitative Differentiation Evidence for 1,2,2,3-Tetrabromopropane Versus Closest Analogs


Bromine Mass Fraction: ~89 wt% Br Delivers 3–10 Percentage Points Higher Halogen Loading Than Lower-Brominated Propanes

The bromine mass fraction of 1,2,2,3-tetrabromopropane (C₃H₄Br₄) is 88.9 wt% Br (4 × 79.904 / 359.68), approximately 3.5 percentage points higher than 1,2,3-tribromopropane (85.4 wt% Br; C₃H₅Br₃) and roughly 10 percentage points higher than 1,2-dibromopropane (79.2 wt% Br; C₃H₆Br₂) [1][2][3]. This means that achieving a target bromine loading in a polymer formulation requires proportionally less 1,2,2,3-tetrabromopropane by mass compared with the lower-brominated analogs.

Flame retardant stoichiometry Bromine loading Halogen mass fraction

Liquid Density: 2.749 g/cm³ – Approximately 15% and 42% Denser Than 1,2,3-Tribromopropane and 1,2-Dibromopropane, Respectively

1,2,2,3-Tetrabromopropane exhibits a liquid density of 2.749 g/cm³ . This is 0.35 g/cm³ (14.6%) higher than 1,2,3-tribromopropane (2.398 g/cm³) and 0.81 g/cm³ (42%) higher than 1,2-dibromopropane (1.937 g/cm³) [1][2]. For heavy-liquid mineral separation, higher density expands the range of sinkable mineral particles; for formulated products, it alters buoyancy and stratification behavior.

Heavy-liquid separation Density-driven formulation Sink-float media

Enthalpy of Vaporization: 57.7 kJ/mol – 13.5% and 46% Higher Than the Tribromo and Tetrachloro Analogs, Indicating Lower Volatility

The experimentally determined enthalpy of vaporization (ΔvapH) of 1,2,2,3-tetrabromopropane is 57.7 kJ/mol at 433 K, based on data compiled by Stephenson and Malanowski (1987) and incorporated into the NIST TRC database [1][2]. This is 6.9 kJ/mol (13.5%) higher than 1,2,3-tribromopropane (50.8 kJ/mol at 405 K) and 18.1 kJ/mol (46%) higher than 1,2,2,3-tetrachloropropane (~39.6 kJ/mol) [3]. The higher ΔvapH reflects stronger intermolecular interactions and directly implies lower equilibrium vapor pressure at a given temperature.

Thermophysical property Vaporization enthalpy Volatility control

Boiling Point of ~268 °C Enables a Wider Liquid Processing Window Than the 220 °C of 1,2,3-Tribromopropane or the 229 °C of 1,1,2,2-Tetrabromopropane

1,2,2,3-Tetrabromopropane has a reported normal boiling point of 268.4 °C at 760 mmHg . This is approximately 48 °C higher than 1,2,3-tribromopropane (220 °C) and about 39 °C higher than the isomeric 1,1,2,2-tetrabromopropane (229 °C) [1][2]. The elevated boiling point extends the temperature range over which the compound remains in the liquid phase without significant vaporization, allowing processing at higher temperatures when required by the host polymer matrix.

Thermal processing window Boiling point High-temperature compounding

Asymmetric 1,2,2,3-Substitution Pattern Enables Unique Conformational Behavior Distinguished from Symmetric Isomers via Vibrational Spectroscopy

A peer-reviewed vibrational spectroscopic study demonstrated that the bending mode frequency δ(CH₂) of a CH₂X group depends on the nature of the halogen and the direction of adjacent C–X bonds. Applying these rules allowed the conformation of 1,2,2,3-tetrabromopropane to be studied for the first time [1]. The asymmetric bromine arrangement (Br at positions 1, 2, 2, and 3) produces distinct spectral signatures in the 1400–1500 cm⁻¹ region compared with symmetric isomers such as 1,1,2,2-tetrabromopropane or 1,3-dihalopropanes, enabling positive identification in complex mixtures.

Conformational analysis Vibrational spectroscopy Molecular structure

Flash Point of 114.9 °C Exceeds the 93 °C of 1,2,3-Tribromopropane, Offering a Wider Safety Margin in Handling and Storage

1,2,2,3-Tetrabromopropane has a reported flash point of 114.9 °C . This is approximately 22 °C higher than the flash point of 1,2,3-tribromopropane (93 °C) [1]. Under common regulatory classification schemes, a flash point above 93 °C places the compound outside the 'flammable liquid' category (Class 3), whereas the tribromo analog falls at the boundary, potentially requiring more restrictive storage and transport protocols.

Flash point Safety margin Handling classification

Optimal Research and Industrial Use-Cases for 1,2,2,3-Tetrabromopropane Based on Quantitative Differentiation Evidence


Flame-Retardant Additive Formulations Requiring Maximum Bromine Loading per Unit Mass

With a bromine mass fraction of 88.9 wt%, 1,2,2,3-tetrabromopropane enables formulators to achieve target bromine concentrations using approximately 4% less additive mass than 1,2,3-tribromopropane (85.4 wt% Br) and roughly 11% less than 1,2-dibromopropane (79.2 wt% Br). This mass efficiency is particularly valuable in weight-sensitive applications such as aerospace composites and thin-wall electronic housings, where every percentage point of additive loading saved translates into preserved mechanical properties .

Heavy-Liquid Separation Media for Mineral Processing and Density-Gradient Centrifugation

The liquid density of 2.749 g/cm³—14.6% higher than 1,2,3-tribromopropane and 42% higher than 1,2-dibromopropane—expands the operational density window for sink-float mineral separation. This allows the separation of higher-specific-gravity ore fractions without requiring suspended solids or more complex multi-liquid mixtures. The compound's low vapor pressure (0.0127 mmHg at 25 °C) further reduces evaporative losses during extended separation runs .

High-Temperature Polymer Compounding Where Additive Volatility Must Be Minimized Above 200 °C

The boiling point of ~268 °C combined with an enthalpy of vaporization of 57.7 kJ/mol means 1,2,2,3-tetrabromopropane remains predominantly in the liquid phase at compounding temperatures where 1,2,3-tribromopropane (bp 220 °C, ΔvapH 50.8 kJ/mol) and 1,2,2,3-tetrachloropropane (bp ~176 °C, ΔvapH ~39.6 kJ/mol) would undergo significant evaporative loss. This makes the compound a candidate for use in engineering thermoplastics processed in the 200–250 °C range, such as certain polyamide and polybutylene terephthalate grades .

Conformational Probe Molecule in Spectroscopic and Computational Chemistry Studies

The asymmetric 1,2,2,3-bromine substitution pattern generates distinct vibrational signatures in the 1400–1500 cm⁻¹ region that have been exploited to study gauche/anti conformational equilibria in halogenated propanes. Researchers investigating halogen-halogen interactions, conformational dynamics, or developing force-field parameters for molecular simulation can use this compound as a structurally well-defined probe that contrasts with symmetric tetrabromo isomers .

Quote Request

Request a Quote for 1,2,2,3-Tetrabromopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.